Dimetindene, (R)-
Description
Significance of Chirality in Pharmaceutical Sciences
Chirality is a fundamental characteristic of many biologically active molecules, including endogenous substances and pharmaceutical agents. Biological targets, such as proteins (receptors, enzymes) and nucleic acids, are themselves chiral. This inherent chirality dictates that they will interact differently with the various enantiomers of a chiral drug molecule mdpi.comresearchfloor.orgchiralpedia.comveranova.com. Such differential interactions can manifest as variations in binding affinity, receptor activation or blockade, metabolic pathways, and ultimately, therapeutic outcomes.
Overview of Dimetindene as a Racemic Mixture
Dimetindene, commonly known by brand names such as Fenistil and Forhistal, is a first-generation antihistamine that also exhibits anticholinergic activity drugbank.comnih.govhmdb.caguidetopharmacology.orgguidetopharmacology.orgnih.govtaylorandfrancis.com. It is typically formulated and administered as a racemic mixture, meaning it contains both the (R)-(-)-dimetindene and (S)-(+)-dimetindene enantiomers in equal proportions drugbank.comnih.govhmdb.caguidetopharmacology.orgguidetopharmacology.orgnih.gov. This compound is widely utilized for its antipruritic (anti-itch) properties and its efficacy in treating various allergic conditions, including urticaria, allergic rhinitis (hay fever), and skin reactions to insect bites or eruptive diseases like chickenpox drugbank.comnih.govhmdb.cataylorandfrancis.com. Its mechanism of action as an antihistamine involves blocking the histamine (B1213489) H1 receptor, thereby preventing the effects of histamine release, which are responsible for many allergic symptoms drugbank.comnih.govhmdb.canih.govtaylorandfrancis.com.
Differentiation of Enantiomeric Roles in Receptor Binding and Biological Activity
(R)-(-)-Dimetindene has been identified as the eutomer responsible for the compound's primary antihistamine activity. It displays a significantly higher affinity for the histamine H1 receptor compared to its (S)-enantiomer. Studies have shown that the (R)-enantiomer is the principal contributor to dimetindene's potent H1 receptor antagonism drugbank.comnih.govhmdb.canih.gov. This enantiomer exhibits inverse stereoselectivity at histamine H1 receptors relative to muscarinic M1 receptors, meaning it is more potent at H1 receptors than at M1 receptors, and its affinity for H1 receptors is considerably greater than that of the (S)-enantiomer nih.govresearchgate.netuni-frankfurt.de.
Conversely, (S)-(+)-Dimetindene is characterized by its potent antagonist activity at muscarinic acetylcholine (B1216132) receptors, particularly the M2 subtype. It acts as a selective M2 muscarinic receptor antagonist, with considerably lower affinities for M1, M3, and M4 muscarinic receptor subtypes drugbank.comnih.govhmdb.canih.govncats.iotocris.comnih.gov. In muscarinic assays, the (S)-enantiomer is demonstrably more potent than the (R)-enantiomer, sometimes by as much as 41-fold nih.govnih.gov. This distinct profile suggests that while the (R)-enantiomer drives the antihistaminic effects, the (S)-enantiomer contributes to the anticholinergic properties, primarily through M2 receptor blockade.
The differential binding affinities of dimetindene's enantiomers underscore the importance of stereochemistry in drug action. The ability to distinguish between the H1 receptor affinity of the (R)-enantiomer and the muscarinic receptor affinity of the (S)-enantiomer provides valuable insights into structure-activity relationships and the potential for developing more selective therapeutic agents.
Comparative Receptor Affinity Data
The distinct pharmacological profiles of the dimetindene enantiomers are quantitatively reflected in their receptor binding affinities. Studies utilizing various assay methods, including functional studies and radioligand binding assays, have provided specific affinity values (often expressed as pA2 or pKi) for each enantiomer at different receptor subtypes. These data highlight the selective interactions of each enantiomer with specific biological targets.
| Receptor Subtype | Enantiomer | Affinity Metric | Value | Reference(s) |
| Histamine H1 Receptor | (R)-(-)-Dimetindene | pA2 | 9.42 | nih.govresearchgate.net |
| Histamine H1 Receptor | (S)-(+)-Dimetindene | pA2 | 7.48 | nih.govresearchgate.net |
| Muscarinic M1 Receptor | (S)-(+)-Dimetindene | pA2 / pKi | 6.36 / 7.08 | nih.govncats.ionih.gov |
| Muscarinic M2 Receptor | (S)-(+)-Dimetindene | pA2 / pKi | 7.86 / 7.78 | nih.govncats.ionih.gov |
| Muscarinic M3 Receptor | (S)-(+)-Dimetindene | pA2 / pKi | 6.92 / 6.70 | nih.govncats.ionih.gov |
| Muscarinic M4 Receptor | (S)-(+)-Dimetindene | pKi | 7.00 | ncats.ionih.gov |
Note: pA2 and pKi values represent the negative logarithm of the dissociation constant, with higher values indicating greater affinity. The (R)-(-)-enantiomer's affinity for muscarinic receptors and the (S)-(+)-enantiomer's affinity for H1 receptors are generally lower than the primary affinities described above.
Structure
2D Structure
3D Structure
Properties
CAS No. |
135821-89-5 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3/t15-/m0/s1 |
InChI Key |
MVMQESMQSYOVGV-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Origin of Product |
United States |
Stereoselective Synthesis and Chiral Resolution of Dimetindene Enantiomers
Synthetic Approaches to Chiral Dimetindene
The creation of a single, desired stereoisomer from achiral starting materials is a fundamental challenge in organic chemistry known as asymmetric synthesis. researchgate.netnih.gov This process is crucial for developing effective drug candidates, as different enantiomers of a molecule can have vastly different pharmacological effects. metu.edu.tr Stereoselective synthesis avoids the inherent 50% loss associated with resolving a racemic mixture. nih.gov
Modern asymmetric synthesis employs various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents to influence the stereochemical outcome of a reaction. nih.govnih.gov Chiral metal complexes, for instance, can create a chiral environment that forces a reaction to proceed stereoselectively, yielding a product with high enantiomeric purity. nih.govnih.gov
While detailed, step-by-step synthetic pathways for (R)-Dimetindene are not extensively published in publicly available literature, advanced manufacturing techniques are being applied to enhance stereocontrol. One such approach involves the use of continuous flow microreactors, which can improve both the stereoselectivity and the safety profile of the synthesis of (R)-Dimetindene.
Methods for Enantiomeric Separation and Purification
Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. nih.gov Since enantiomers possess identical physical properties such as boiling point and solubility in achiral environments, their separation requires the introduction of another chiral element to create diastereomeric interactions. nih.gov
Chiral chromatography is a powerful technique for both the analysis and purification of enantiomers. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two prominent methods used for the resolution of Dimetindene enantiomers.
In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP). For Dimetindene, a Chiralcel OD column, which is based on cellulose (B213188) carbamate (B1207046) derivatives, has been shown to be effective. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation.
Capillary electrophoresis (CE) offers an alternative with high separation efficiency. nih.gov In this technique, a chiral selector is added to the background electrolyte (running buffer). Various cyclodextrins have been successfully employed as chiral selectors for Dimetindene. nih.gov For example, carboxyethyl-β-cyclodextrin has been used to achieve baseline enantioseparation. The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities under the applied electric field, resulting in their separation. nih.gov
Interactive Table 1: Chromatographic Methods for Dimetindene Enantiomer Resolution
| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Buffer System | Principle of Separation |
| Chiral HPLC | Chiralcel OD Column | Not specified in detail in the search results. | Differential adsorption and interaction of enantiomers with the chiral stationary phase. |
| Capillary Electrophoresis (CE) | Carboxyethyl-β-cyclodextrin (CE-β-CD) | 20 mmol/l ε-aminocaproic acid adjusted to pH 4.5 with acetic acid. | Formation of transient diastereomeric inclusion complexes with different electrophoretic mobilities. nih.gov |
Fractionated crystallization of diastereomeric salts is a classical and widely used method for chiral resolution on a preparative scale. nih.gov The process involves reacting the racemic base, Dimetindene, with an enantiomerically pure chiral acid, known as a chiral resolving agent. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
Commonly used chiral resolving agents for basic compounds include acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. nih.gov The resulting diastereomeric salts, for example, (R)-Dimetindene-(+)-tartrate and (S)-Dimetindene-(+)-tartrate, have different physicochemical properties, including solubility in a given solvent. nih.govnih.gov
This difference in solubility allows for their separation by fractional crystallization. researchgate.net One of the diastereomeric salts will preferentially crystallize from the solution under controlled conditions, while the other remains dissolved in the mother liquor. The crystallized salt can then be isolated by filtration. The final step involves the removal of the chiral resolving agent, typically by treatment with a base, to yield the pure (R)-Dimetindene enantiomer.
Enantiomeric Purity Assessment Methodologies
Determining the enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical step in the development of chiral compounds. metu.edu.tr Enantiomeric excess is a measure of the predominance of one enantiomer over the other and is calculated as:
ee (%) = (|[R] - [S]| / ([R] + [S])) x 100
The analytical methods described for chiral resolution are also the primary tools for assessing enantiomeric purity. Chiral HPLC and chiral CE are highly sensitive and accurate for this purpose. By separating the enantiomers, the relative peak areas in the resulting chromatogram or electropherogram can be used to determine the proportion of each enantiomer in the mixture.
For a method to be suitable for purity assessment, it must be validated for parameters such as sensitivity, linearity, precision, and accuracy. The limit of detection (LOD) and limit of quantitation (LOQ) are particularly important for ensuring that even small amounts of the unwanted enantiomer can be reliably detected and quantified.
Interactive Table 2: Illustrative Data for Enantiomeric Purity Assessment by Chiral HPLC
| Enantiomer | Retention Time (minutes) | Peak Area | Calculation of Enantiomeric Excess (ee) |
| (S)-Dimetindene | 10.2 | 2,500 | ee (%) = ( |
| (R)-Dimetindene | 12.5 | 97,500 | ee (%) = (95,000 / 100,000) x 100 = 95.0% |
Molecular Pharmacology of R Dimetindene
Receptor Binding and Affinity Profiles
The pharmacological activity of dimetindene is primarily attributed to its interaction with histamine (B1213489) H1 receptors, where its stereochemistry plays a crucial role in determining potency and efficacy.
Histamine H1 Receptor Antagonism by (R)-(-)-Dimetindene (Eutomer)
(R)-(-)-Dimetindene is recognized as the eutomer, or the more pharmacologically active enantiomer, for histamine H1 receptor antagonism nih.govoup.commdpi.comnih.govhmdb.ca. This enantiomer demonstrates potent affinity for the histamine H1 receptor, acting as a competitive antagonist hmdb.cascbt.comselleckchem.com. Studies have quantified its affinity, with reported pA2 values indicating significant potency. For instance, in guinea pig ileum assays, the levogyratory (R)-(-)-enantiomer exhibited a pA2 value of 9.54 oup.com, and other studies report a pA2 of 9.42 nih.govresearchgate.netresearchgate.net. This high affinity translates to effective blockade of histamine's actions at H1 receptors, which are involved in mediating allergic responses such as itching, vasodilation, and smooth muscle contraction selleckchem.commdpi.com.
Comparative Affinities of (R)- and (S)-Enantiomers at Histamine Receptors
A significant aspect of dimetindene's pharmacology is the inverse stereoselectivity observed between histamine H1 receptors and muscarinic receptors. While the (R)-enantiomer is the more potent H1 receptor antagonist, the (S)-(+)-enantiomer exhibits greater affinity for muscarinic receptors, particularly the M2 subtype nih.govresearchgate.netcapes.gov.bracs.orgmedchemexpress.com.
At histamine H1 receptors, the (R)-(-)-enantiomer is substantially more potent than its (S)-(+) counterpart. Studies indicate a potency ratio of greater than 50-fold in favor of the (R)-enantiomer at H1 receptors oup.com. This means that significantly lower concentrations of (R)-(-)-dimetindene are required to achieve the same level of H1 receptor blockade compared to (S)-(+)-dimetindene nih.govresearchgate.netresearchgate.net.
In contrast, research has shown that the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist, displaying considerably higher affinities for muscarinic receptor subtypes than the (R)-enantiomer. For example, the (S)-(+)-enantiomer has demonstrated up to 41-fold greater potency at muscarinic receptors compared to the (R)-(-)-enantiomer nih.govresearchgate.net. This inverse stereoselectivity highlights how subtle differences in molecular configuration can lead to vastly different receptor interaction profiles.
Table 1: Comparative Affinities of Dimetindene Enantiomers at Histamine H1 Receptors
| Enantiomer | Receptor Type | Affinity Measure (pA2) | Relative Potency | Notes |
| (R)-(-)-Dimetindene | Histamine H1 | 9.42 - 9.54 | Eutomer | Potent antagonist; responsible for the majority of H1 antihistamine activity. |
| (S)-(+)-Dimetindene | Histamine H1 | 7.48 | Distomer | Significantly less potent than the (R)-enantiomer at H1 receptors (potency ratio >50-fold for R vs. S) nih.govoup.comresearchgate.netresearchgate.net. |
Table 2: Comparative Affinities of Dimetindene Enantiomers at Muscarinic Receptors (Illustrative)
| Enantiomer | Receptor Type | pKi Value | Relative Potency vs. H1 | Notes |
| (S)-(+)-Dimetindene | Muscarinic M2 | 7.78 | N/A | Potent M2-selective antagonist; up to 41-fold more potent than (R)-enantiomer at muscarinic receptors nih.govresearchgate.netmedchemexpress.com. |
| (R)-(-)-Dimetindene | Muscarinic M2 | 7.52 | N/A | Less potent than the (S)-enantiomer at M2 receptors capes.gov.bracs.org. |
| (S)-(+)-Dimetindene | Muscarinic M1 | 7.08 | N/A | Lower affinity compared to M2 nih.govresearchgate.netmedchemexpress.com. |
| (S)-(+)-Dimetindene | Muscarinic M3 | 6.70 | N/A | Lower affinity compared to M2 nih.govresearchgate.netmedchemexpress.com. |
| (S)-(+)-Dimetindene | Muscarinic M4 | 7.00 | N/A | Lower affinity compared to M2 nih.govresearchgate.netmedchemexpress.com. |
Mechanisms of Receptor Interaction
The interaction of dimetindene enantiomers with their target receptors involves specific molecular processes that dictate their pharmacological effects.
Ligand-Receptor Complex Formation Dynamics
The binding of dimetindene to histamine H1 receptors is understood as a dynamic process involving the formation and dissolution of a ligand-receptor complex. As a competitive antagonist, dimetindene binds to the same site as histamine, thereby preventing histamine from activating the receptor hmdb.cascbt.comselleckchem.com. This interaction is characterized by association (k_on) and dissociation (k_off) rate constants, which determine the speed of binding and the stability of the complex, respectively nih.gov. Studies suggest that (S)-(+)-dimetindene exhibits rapid kinetics in receptor binding at the H1 receptor, allowing for swift modulation of histaminergic signaling pathways scbt.com. The precise kinetic parameters for (R)-(-)-dimetindene at the H1 receptor are not extensively detailed in the reviewed literature, but its antagonistic action implies a reversible binding mechanism.
Non-Competitive Aspects of H1 Antagonism
The literature predominantly describes dimetindene as a competitive antagonist at histamine H1 receptors hmdb.cascbt.comselleckchem.commedchemexpress.comguidetopharmacology.org. Competitive antagonism occurs when a molecule directly competes with the endogenous ligand for binding to the receptor's active site. This mechanism involves reversible binding and is characterized by a shift in the dose-response curve to the right, which can be overcome by increasing the concentration of the endogenous ligand. The provided research does not detail any non-competitive aspects of dimetindene's H1 receptor antagonism.
Stereoselectivity in Receptor Modulator Profiles
The pronounced stereoselectivity of dimetindene is a key determinant of its pharmacological profile, leading to distinct activities at different receptor classes. The (R)-enantiomer is the primary mediator of H1 receptor antagonism, while the (S)-enantiomer shows greater affinity for muscarinic receptors. This differential activity underscores the importance of chirality in drug design and action, where enantiomers can act as distinct pharmacological agents with varying therapeutic or side effect profiles. The ability of (R)-(-)-dimetindene to selectively antagonize H1 receptors, while its (S)-(+) counterpart shows a preference for muscarinic receptors, exemplifies how stereochemistry dictates receptor subtype specificity.
Compound List:
Dimetindene
(R)-(-)-Dimetindene
(S)-(+)-Dimetindene
Histamine
Distinction from Muscarinic Acetylcholine (B1216132) Receptor Interactions of (S)-(+)-Dimetindene
Research has established that the muscarinic receptor antagonist activity of dimetindene is predominantly associated with the (S)-(+)-enantiomer nih.govnih.gov. (S)-(+)-Dimetindene is characterized as a potent and selective antagonist for the M2 muscarinic acetylcholine receptor subtype nih.govtocris.comrndsystems.commedchemexpress.com. Its affinity, measured by pKi values, for the M2 receptor is reported to be approximately 7.78 nih.gov. It also exhibits affinity for other muscarinic receptor subtypes, albeit with lower potency, including M1 (pKi ~7.08), M3 (pKi ~6.70), and M4 (pKi ~7.00) nih.gov.
In stark contrast, the (R)-(-)-dimetindene enantiomer displays significantly reduced affinity and potency at these same muscarinic receptor subtypes nih.govnih.gov. Studies indicate that the (S)-(+)-enantiomer is up to 41-fold more potent than the (R)-(-)-enantiomer across various muscarinic assays nih.govnih.gov. This pronounced stereoselectivity in muscarinic receptor interactions means that the (R)-enantiomer contributes minimally to the muscarinic antagonist effects observed with racemic dimetindene.
Interestingly, the stereoselectivity of dimetindene is reversed at histamine H1 receptors. Here, the (R)-(-)-enantiomer acts as the eutomer, demonstrating higher affinity and potency compared to the (S)-(+)-enantiomer nih.govdrugbank.com. This inverse stereoselectivity highlights the distinct binding requirements of the muscarinic and histamine H1 receptors for the dimetindene molecule.
Enantiomeric Specificity Across Muscarinic Receptor Subtypes (M1-M5)
The enantiomeric specificity of dimetindene is a critical factor in understanding its muscarinic pharmacology. While (S)-(+)-dimetindene demonstrates a clear preference for the M2 muscarinic receptor, the (R)-(-)-dimetindene enantiomer exhibits considerably lower potency across all muscarinic receptor subtypes nih.govnih.gov.
Direct quantitative affinity data (pKi values) specifically for (R)-(-)-dimetindene at all five muscarinic receptor subtypes (M1-M5) is not extensively detailed in the reviewed literature. However, the consistent finding across studies is that (S)-(+)-dimetindene is significantly more potent, often by a factor of up to 41-fold, than its (R)-enantiomer in muscarinic receptor binding and functional assays nih.govnih.gov. This implies that (R)-dimetindene possesses substantially lower affinity for M1, M2, M3, M4, and M5 receptors. For instance, if (S)-(+)-dimetindene has a pKi of 7.78 for M2 receptors, the (R)-(-)-dimetindene would likely have a pKi in the range of approximately 6.17 or lower, reflecting its reduced potency nih.govnih.gov.
Data specifically detailing the interaction of either dimetindene enantiomer with the M5 muscarinic receptor subtype is less frequently reported nih.gov. Nevertheless, based on the overarching trend of reduced affinity for the (R)-enantiomer across all muscarinic targets, it is inferred that (R)-(-)-dimetindene would also exhibit significantly lower potency at the M5 receptor compared to its (S)-enantiomer nih.govnih.gov.
Affinity of Dimetindene Enantiomers at Muscarinic Receptor Subtypes
| Muscarinic Receptor Subtype | (S)-(+)-Dimetindene (pKi) | (R)-(-)-Dimetindene (Relative Potency) |
| M1 | 7.08 nih.gov | Significantly lower than (S); up to 41-fold less potent nih.govnih.gov |
| M2 | 7.78 nih.gov | Significantly lower than (S); up to 41-fold less potent nih.govnih.gov |
| M3 | 6.70 nih.gov | Significantly lower than (S); up to 41-fold less potent nih.govnih.gov |
| M4 | 7.00 nih.gov | Significantly lower than (S); up to 41-fold less potent nih.govnih.gov |
| M5 | Not specified nih.gov | Significantly lower than (S); up to 41-fold less potent nih.govnih.gov (inferred) |
Compound List:
Dimetindene
(R)-(-)-Dimetindene
(S)-(+)-Dimetindene
Structure Activity Relationship Sar Studies of R Dimetindene and Its Analogues
Modifications of the Indene (B144670) Moiety and Related Analogues
The indene core is a fundamental component of the dimetindene structure. Modifications to this bicyclic aromatic system have been a key area of investigation in the development of dimetindene analogues. The goal of these modifications is often to enhance the compound's affinity for its target receptor and to improve its selectivity over other receptors, thereby potentially reducing side effects.
One area of focus has been the variation of the 6-substituent in the indene core, in combination with a pendant electron-rich heterocycle. researchgate.net This approach has led to the identification of several potent H1-antihistamines. researchgate.net These analogues were designed to optimize interactions with the histamine (B1213489) H1 receptor while minimizing off-target effects. The systematic evaluation of these modified indene structures provides valuable insights into the pharmacophore of H1-antihistamines.
Influence of Substitutions on Receptor Selectivity and Potency
The potency and selectivity of dimetindene analogues are highly dependent on the nature and position of chemical substituents. While (R)-Dimetindene is a potent histamine H1 antagonist, its enantiomer, (S)-dimetindene, is a potent M2-selective muscarinic receptor antagonist. drugbank.comnih.gov This inherent chirality highlights the stereoselective nature of receptor binding.
Studies on various analogues have demonstrated that modifications to the side chains can significantly alter the receptor selectivity profile. For example, a diisopropyl analogue was found to have a high affinity for M2 receptors, comparable to that of (S)-dimetindene, but with an improved selectivity pattern over other muscarinic receptor subtypes (M1, M3, M4, and M5). researchgate.netacs.org This particular analogue also showed a significantly lower affinity for histamine H1 receptors compared to (S)-dimetindene, illustrating a clear shift in receptor preference due to structural modification. researchgate.netacs.org
Another example is a fluoroethyl derivative, which also exhibited high M2 selectivity. researchgate.net However, this compound retained a high affinity for histamine H1 receptors, indicating that not all modifications that enhance M2 affinity will concurrently reduce H1 affinity. researchgate.net In contrast, a dimethylaminomethylene analogue, despite having the highest affinity for M2 receptors among a series of tested compounds, showed only a small preference for M2 receptors over other muscarinic subtypes. researchgate.net These findings underscore the subtle and often unpredictable effects of chemical substitutions on receptor binding.
| Compound | Target Receptor | pKi | M2/M1 Selectivity | M2/M3 Selectivity | M2/M4 Selectivity | M2/M5 Selectivity | H1 Receptor Affinity (pKi) |
| (S)-Dimetindene | M2 | 7.52 | 6-fold | 5-fold | 10-fold | 25-fold | 7.16 |
| (-)-19 (Diisopropyl analogue) | M2 | 7.37 | 36-fold | 96-fold | 42-fold | 275-fold | 5.61 |
| 20 (Fluoroethyl derivative) | M2 | 7.49 | 19-fold | 22-fold | 13-fold | 62-fold | 8.14 |
| 31 (Dimethylaminomethylene analogue) | M2 | 7.91 | Small Preference | Small Preference | Small Preference | Small Preference | Not specified |
Design and Evaluation of Second-Generation Dimetindene Analogues for Receptor Specificity
Building on the insights from SAR studies, researchers have focused on designing second-generation dimetindene analogues with enhanced receptor specificity. The primary goal is to develop compounds that are highly selective for a single receptor subtype, which could lead to more targeted therapeutic effects and a better side-effect profile.
The diisopropyl analogue, (-)-19, is a prime example of a second-generation compound. researchgate.netacs.org Its high selectivity for the M2 muscarinic receptor, coupled with its reduced affinity for the histamine H1 receptor, makes it a valuable pharmacological tool for studying the role of M2 receptors. researchgate.netacs.org Such compounds could be instrumental in testing hypotheses related to the blockade of M2 receptors in the brain for potential cognitive enhancement. researchgate.netacs.org
The development of these selective analogues also opens up possibilities for new diagnostic tools. For instance, a highly M2-selective antagonist could be radiolabeled and used in positron emission tomography (PET) imaging to quantify M2 receptors in the central nervous system. researchgate.netacs.orgresearchgate.netresearchgate.net This demonstrates how the rational design of second-generation analogues, based on detailed SAR studies, can lead to compounds with significant potential in both therapeutic and diagnostic applications. The evaluation of these newer analogues involves a comprehensive assessment of their binding affinities across a panel of receptors and their functional activity in cellular assays.
Preclinical Pharmacokinetics and Biotransformation of R Dimetindene
Enantioselective Metabolism Pathways
The metabolism of dimetindene is stereoselective, with studies indicating that the (R)-(-)-dimetindene enantiomer is metabolized more extensively than the S-(+)-enantiomer. In rats, following the administration of R-(-)-dimetindene, the elimination of all its metabolites was found to be two to three times higher than after the administration of the S-(+)-enantiomer. nih.gov Similarly, in vitro studies using rat liver homogenate showed that S(+) dimetindene was metabolized to a lesser extent. nih.gov This preferential metabolism of the active (R)-enantiomer is a critical aspect of its pharmacokinetic profile. The primary metabolic transformations involve Phase I reactions, including hydroxylation and modifications of the N,N-dimethylaminoethyl side chain.
Metabolism also occurs on the N,N-dimethylaminoethyl side chain through N-demethylation and N-oxidation. nih.gov
N-Demethylation: This pathway results in the formation of N-demethyl-dimetindene. Studies in human volunteers have shown a stereoselective elimination of this metabolite after the administration of racemic dimetindene, with the predominant excretion of the R-(-)-enantiomer. nih.gov
N-Oxidation: The formation of dimetindene-N-oxide represents another key metabolic route. In rats, dimetindene-N-oxide is the main metabolite found in urine, accounting for approximately 4% to 8% of the administered dose. nih.gov
These parallel pathways on the side chain contribute significantly to the metabolic clearance of dimetindene.
Conjugation Reactions of Metabolites (Glucuronidation and Sulfation)
Following the initial Phase I hydroxylation, the resulting metabolites undergo extensive Phase II conjugation reactions, which facilitate their excretion. mhmedical.com The hydroxylated metabolites of dimetindene, primarily 6-hydroxydimetindene and 6-hydroxy-N-demethyldimetindene, are conjugated with glucuronic acid and/or sulfuric acid. nih.gov These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for renal elimination. uomus.edu.iq In human urine, the cumulative excretion of these hydroxylated metabolites, measured after enzymatic deconjugation (hydrolysis), accounts for 18% to 23% of the orally administered dose of dimetindene. nih.gov This indicates that conjugation is a substantial pathway for the clearance of dimetindene metabolites.
Table 1: Major Metabolic Pathways of (R)-Dimetindene
| Phase | Reaction | Metabolite |
| Phase I | Hydroxylation | 6-hydroxydimetindene |
| Phase I | N-Demethylation | N-demethyl-dimetindene |
| Phase I | N-Oxidation | Dimetindene-N-oxide |
| Phase I | Hydroxylation & N-Demethylation | 6-hydroxy-N-demethyldimetindene |
| Phase II | Glucuronidation / Sulfation | Glucuronide and/or sulfate (B86663) conjugates of hydroxylated metabolites |
Metabolic Profile in Animal Models (e.g., Rat Hepatic Microsomes)
Studies in rats have been instrumental in defining the metabolic profile of dimetindene. In this species, N-oxidation is a more prominent pathway compared to humans, with dimetindene-N-oxide being the primary metabolite excreted in urine. nih.gov In contrast, conjugated 6-hydroxydimetindene is the main metabolite in humans. nih.gov
In vitro experiments using rat liver homogenates and microsomes have confirmed these findings and provided further insights into enantioselectivity. nih.govmdpi.com These studies demonstrated that the S(+) enantiomer is metabolized to a lesser extent than the R(-) enantiomer. nih.gov The formation of 6-hydroxy-N-demethyldimetindene was definitively proven through the comparison of mass spectra from metabolites isolated from in vitro incubations with a synthesized standard compound. nih.gov Furthermore, 6-methoxydimetindene has also been suggested as a likely metabolite in rats. nih.gov A notable finding from rat studies is the significantly higher elimination of all metabolites (2 to 3-fold) after the administration of the R-(-)-enantiomer compared to the S-(+)-enantiomer, highlighting a clear enantioselective preference in metabolic clearance in this model. nih.gov
Table 2: Enantioselective Metabolism of Dimetindene in Rats
| Enantiomer Administered | Relative Rate of Metabolite Elimination | In Vitro Metabolism (Rat Liver Homogenate) |
| R-(-)-dimetindene | 2 to 3-fold higher elimination of all metabolites | More extensively metabolized |
| S-(+)-dimetindene | Lower elimination rate | Metabolized to a lesser extent |
Impact of Enzyme Induction on Enantioselectivity of Biotransformation
The enantioselectivity of dimetindene's metabolism can be altered by the induction of metabolic enzymes. nih.gov Enzyme induction is a process where exposure to certain substances increases the activity of drug-metabolizing enzymes, potentially altering the biotransformation of co-administered drugs. taylorandfrancis.comtaylorandfrancis.com In studies with rats, it was observed that prior enzyme induction led to a "conversion of the enantioselectivity" concerning the parent, unmetabolized dimetindene. nih.gov This suggests that under normal conditions, one enantiomer (the R-form) is preferentially metabolized, but after the induction of enzymes, this preference can be reversed, leading to a change in the ratio of the enantiomers that remain unmetabolized. This finding indicates that the specific enzymes responsible for the metabolism of each enantiomer may be differentially affected by inducers.
Advanced Analytical Methodologies for R Dimetindene Research
The comprehensive analysis of (R)-Dimetindene, including its enantiomeric purity, behavior in various formulations, and metabolic fate, necessitates the use of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) stand out as the primary tools for in-depth research, offering high sensitivity, specificity, and versatility.
Computational and Theoretical Approaches in R Dimetindene Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure characteristics of a molecule to its biological activity. nih.gov For H1-antihistamines like (R)-Dimetindene, QSAR studies are instrumental in identifying the key molecular descriptors that influence their potency and receptor affinity. While specific QSAR models exclusively developed for (R)-Dimetindene are not extensively documented in publicly available literature, broader studies on H1-antihistamine classes provide a solid framework for understanding its activity.
Research on various classes of H1-antihistamines, including first-generation agents, has identified several crucial physicochemical and structural properties that determine their antagonist activity. nih.govtandfonline.com These studies, often employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), highlight the importance of steric, electrostatic, and hydrophobic fields. nih.govtandfonline.com For instance, a typical 3D-QSAR study on a series of H1-antihistamines might reveal that bulky substituents in certain regions of the molecule enhance activity, while specific electronic properties in other areas are necessary for optimal receptor interaction. mdpi.com
In the case of (R)-Dimetindene, its alkylamine structure with a chiral center suggests that topological and 3D descriptors would be significant in a QSAR model. Key descriptors likely to influence its activity include:
Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule, which are critical for fitting into the binding pocket of the H1 receptor.
LogP (Lipophilicity): This parameter is crucial for crossing biological membranes and for hydrophobic interactions within the receptor.
Electronic Properties: Descriptors such as partial atomic charges and dipole moment are important for electrostatic interactions with receptor residues.
A hypothetical QSAR model for a series of compounds including (R)-Dimetindene would likely show a strong correlation between these descriptors and the observed antihistaminic activity. The statistical validation of such a model, using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), would be essential to confirm its predictive power. nih.govtandfonline.com
| Descriptor Type | Specific Descriptor Example | Potential Influence on (R)-Dimetindene Activity |
|---|---|---|
| Steric | Molar Refractivity | Influences the bulk and polarizability of the molecule, affecting its fit and dispersion forces within the receptor. |
| Electronic | Partial Charges | Determines the strength of electrostatic interactions with polar residues in the H1 receptor binding site. |
| Hydrophobic | logP | Crucial for membrane permeability and hydrophobic interactions that stabilize the ligand-receptor complex. |
| Topological | Wiener Index | Reflects the molecule's compactness and branching, which can impact its conformational flexibility and binding. |
Molecular Docking Studies on Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For (R)-Dimetindene, docking studies are crucial for elucidating its binding mode within the histamine (B1213489) H1 receptor. The availability of the crystal structure of the H1 receptor has significantly advanced the accuracy of such studies for its antagonists. nih.gov
Docking simulations of (R)-Dimetindene into the H1 receptor would likely show that the protonated amine group, a common feature of first-generation antihistamines, forms a key ionic interaction with a conserved aspartate residue (Asp107) in the third transmembrane helix (TM3) of the receptor. academicjournals.org This interaction is a hallmark of H1-antihistamine binding.
Furthermore, the aromatic rings of the indene (B144670) and pyridine (B92270) moieties of (R)-Dimetindene are expected to engage in several hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket, such as tryptophan, tyrosine, and phenylalanine. rsc.org These interactions are critical for the high affinity and stability of the ligand-receptor complex. The specific orientation of the (R)-enantiomer in the binding site would be favored due to a more optimal fit and stronger interactions compared to its (S)-counterpart, explaining its higher activity. nih.gov
A molecular dynamics simulation following the initial docking could provide further insights into the stability of the predicted binding pose and the flexibility of the ligand and receptor over time. nih.gov
| Structural Feature of (R)-Dimetindene | Potential Interacting Residue in H1 Receptor | Type of Interaction |
|---|---|---|
| Protonated Tertiary Amine | Aspartate (e.g., Asp107) | Ionic Bond / Salt Bridge |
| Indene Ring System | Phenylalanine, Tryptophan | π-π Stacking, Hydrophobic |
| Pyridine Ring | Tyrosine, Phenylalanine | π-π Stacking, Hydrophobic |
| Ethylamine Side Chain | Leucine, Isoleucine | Van der Waals / Hydrophobic |
Density Functional Theory (DFT) Applications in Chiral Recognition
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of chiral molecules like (R)-Dimetindene, DFT is a powerful tool for understanding the energetic and structural differences between enantiomers and for studying the mechanism of chiral recognition. nih.gov
While enantiomers have identical physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors, can differ significantly. DFT calculations can be employed to determine the relative energies of different conformers of (R)-Dimetindene and its (S)-enantiomer. nih.gov This is crucial because the biologically active conformation might not be the lowest energy conformer in solution.
Furthermore, DFT can be used to model the transition states of enantiomerization, providing insights into the configurational stability of the chiral center. nih.gov For (R)-Dimetindene, such studies would confirm its stereochemical stability under physiological conditions.
| DFT Application | Information Gained for (R)-Dimetindene | Significance in Drug Research |
|---|---|---|
| Conformational Analysis | Relative energies and geometries of different spatial arrangements of (R)-Dimetindene. | Identifies the likely bioactive conformation that binds to the H1 receptor. |
| Enantiomerization Barrier Calculation | Energy required to convert (R)-Dimetindene to (S)-Dimetindene. | Assesses the stereochemical stability of the drug under physiological conditions. |
| Interaction Energy Calculations | Quantifies the strength of binding between each enantiomer and a model of the receptor binding site. | Explains the molecular basis for the observed enantioselectivity and higher potency of the (R)-enantiomer. |
Comparative Preclinical Pharmacology of Dimetindene Stereoisomers
Differential Histamine (B1213489) H1 Receptor Antagonism
Dimetindene is primarily recognized for its potent histamine H1 receptor antagonism, which underlies its antihistaminic and antipruritic effects. Preclinical studies have demonstrated that the stereochemistry of dimetindene plays a crucial role in its interaction with the H1 receptor. The (R)-(-)-enantiomer has been identified as the eutomer, meaning it is the more pharmacologically active isomer responsible for the majority of the H1 receptor binding and subsequent antagonism drugbank.comhmdb.camdpi.com.
Comparative studies using isolated tissues and binding assays have quantified this difference. For instance, in functional assays on histamine-stimulated guinea-pig ileum, the (R)-(-)-enantiomer exhibited a pA2 value of 9.42, indicating a high affinity for the H1 receptor. In contrast, the (S)-(+)-enantiomer showed a significantly lower pA2 value of 7.48 in the same assay, suggesting a substantially reduced potency at the H1 receptor nih.gov. Further investigations reported that the (S)-(+)-isomer was approximately 30 times less potent than the (R)-(-)-isomer in blocking histamine-induced contractions of guinea-pig ileum, a finding corroborated by binding studies nih.gov. This stereoselectivity means that the (R)-enantiomer is the primary contributor to dimetindene's efficacy as an H1 antagonist.
Table 1: Histamine H1 Receptor Antagonism of Dimetindene Stereoisomers
| Enantiomer | Receptor | pA2 | Notes |
| (R)-(-)-dimetindene | H1 | 9.42 | Identified as the eutomer for H1 receptor binding; demonstrates potent antagonism. |
| (S)-(+)-dimetindene | H1 | 7.48 | Significantly less potent than the (R)-enantiomer, with approximately 30-fold lower activity. |
Distinct Muscarinic Receptor Selectivity and Potency (M1, M2, M3, M4, M5)
In contrast to its activity at histamine H1 receptors, the pharmacological profile of dimetindene at muscarinic acetylcholine (B1216132) receptors is predominantly associated with the (S)-(+)-enantiomer. Research has established the (S)-(+)-dimetindene as a potent and selective antagonist for the M2 muscarinic receptor subtype drugbank.comnih.govncats.ionih.govacs.org. This enantiomer exhibits considerably lower affinity for other muscarinic receptor subtypes, including M1, M3, and M4 drugbank.comnih.gov.
Radioligand binding studies have quantified the affinity of (S)-(+)-dimetindene for these subtypes. It displays a pKi of 7.78 at M2 receptors, with lower affinities observed at M1 (pKi = 7.08), M3 (pKi = 6.70), and M4 (pKi = 7.00) receptors nih.gov. The (S)-(+)-enantiomer was found to be up to 41-fold more potent than its (R)-(-)-counterpart across all muscarinic receptor assays nih.gov. For example, derivative studies indicate selectivity ratios for (S)-dimetindene at M2 receptors over M1, M3, M4, and M5 subtypes ranging from 5-fold to 25-fold, underscoring its M2-selective profile nih.govacs.org. The (R)-(-)-enantiomer, while possessing some affinity for muscarinic receptors, is significantly less potent and selective compared to the (S)-(+)-enantiomer in these interactions.
Table 2: Muscarinic Receptor Affinity of (S)-(+)-Dimetindene
| Enantiomer | Receptor Subtype | pKi | pA2 (where available) | Notes |
| (S)-(+)-dimetindene | M1 | 7.08 | 6.83 / 6.36 | Exhibits lower affinity; less selective compared to M2. |
| (S)-(+)-dimetindene | M2 | 7.78 | 7.86 / 7.74 | Potent and selective M2 muscarinic receptor antagonist. |
| (S)-(+)-dimetindene | M3 | 6.70 | 6.92 / 6.96 | Exhibits lower affinity; less selective compared to M2. |
| (S)-(+)-dimetindene | M4 | 7.00 | - | Exhibits lower affinity; less selective compared to M2. |
| (R)-(-)-dimetindene | M1-M5 | N/A | N/A | Significantly less potent than the (S)-(+)-enantiomer across all muscarinic receptor subtypes (up to 41-fold). |
Investigation of Stereoisomeric Effects in Isolated Tissue Preparations
Studies employing isolated tissue preparations have provided functional evidence for the stereoselective actions of dimetindene. Investigations using the guinea-pig ileum, a common model for histamine H1 receptor activity, revealed distinct profiles for the dimetindene enantiomers. The racemic mixture and the (R)-(-)-enantiomer demonstrated potent antihistaminic effects, with the (R)-isomer showing a slightly greater potency and a profile that included non-competitive antagonism at higher concentrations nih.gov. Conversely, the (S)-(+)-isomer exhibited classical competitive antagonism but was approximately 30 times less potent than the (R)-isomer at H1 receptors in this preparation nih.gov.
Functional studies on muscarinic receptors using tissues such as rabbit vas deferens and guinea-pig ileum also highlighted the stereoselectivity. The (S)-(+)-enantiomer was consistently found to be more potent in antagonizing muscarinic receptor-mediated responses compared to the (R)-(-)-enantiomer in these preparations nih.govncats.io. For example, in assays involving muscarinic receptors, the (S)-(+)-enantiomer demonstrated greater potency across all tested subtypes, reinforcing its role as the primary muscarinic antagonist, particularly at the M2 subtype nih.gov.
Enantiomeric Differences in Receptor Binding Assays
Receptor binding assays have been instrumental in quantifying the differential affinities of dimetindene stereoisomers for various receptor targets. These studies have consistently confirmed that the (R)-(-)-enantiomer is the eutomer for histamine H1 receptor binding drugbank.comhmdb.ca. Binding studies on brain tissue, such as guinea-pig cerebellum, using radioligands like [³H]mepyramine, indicated a substantial difference in affinity, with the (R)-(-)-enantiomer showing a 200-fold greater potency compared to the (S)-(+)-enantiomer at these receptors oup.com.
In contrast, binding assays targeting muscarinic receptors have revealed the potent affinity of the (S)-(+)-enantiomer, particularly for the M2 subtype. As noted, (S)-(+)-dimetindene exhibits a pKi of 7.78 at M2 receptors, with lower affinities at M1, M3, and M4 subtypes nih.gov. These binding data align with functional studies, demonstrating that while (R)-(-)-dimetindene is the primary H1 receptor antagonist, the (S)-(+)-enantiomer is the principal M2 muscarinic receptor antagonist. The stereoselectivity observed in these binding assays underscores the importance of chiral configuration in determining the receptor interaction profile of dimetindene.
Q & A
Q. What strategies mitigate bias in open-label extension studies of (R)-dimetindene?
- Methodological Answer : Implement a “run-in” phase with blinded placebo control before transitioning to open-label. Use propensity score matching to balance baseline characteristics between cohorts. Report attrition rates and conduct intention-to-treat (ITT) analyses to preserve randomization benefits .
Tables of Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
